molecular formula C₁₉Cl₁₅ B124891 1-[Bis(2,3,4,5,6-pentachlorophenyl)methyl]-2,3,4,5,6-pentachlorobenzene CAS No. 4070-01-3

1-[Bis(2,3,4,5,6-pentachlorophenyl)methyl]-2,3,4,5,6-pentachlorobenzene

Cat. No.: B124891
CAS No.: 4070-01-3
M. Wt: 761 g/mol
InChI Key: NTIHYEQVZGVWKC-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[Bis(2,3,4,5,6-pentachlorophenyl)methyl]-2,3,4,5,6-pentachlorobenzene typically involves the reaction of pentachlorobenzene with a chlorinating agent under controlled conditions. The reaction is carried out in the presence of a catalyst, such as aluminum chloride, to facilitate the chlorination process . The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade chlorinating agents and catalysts, with stringent control over reaction parameters to ensure consistent quality and yield. The product is then purified through various techniques, such as recrystallization or chromatography, to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

1-[Bis(2,3,4,5,6-pentachlorophenyl)methyl]-2,3,4,5,6-pentachlorobenzene undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chlorinated benzoic acids, while reduction can produce partially dechlorinated benzene derivatives .

Scientific Research Applications

1-[Bis(2,3,4,5,6-pentachlorophenyl)methyl]-2,3,4,5,6-pentachlorobenzene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[Bis(2,3,4,5,6-pentachlorophenyl)methyl]-2,3,4,5,6-pentachlorobenzene involves its interaction with various molecular targets. The high degree of chlorination allows the compound to interact with hydrophobic regions of proteins and membranes, potentially disrupting their normal function. The compound may also interfere with enzymatic activity by binding to active sites or altering enzyme conformation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[Bis(2,3,4,5,6-pentachlorophenyl)methyl]-2,3,4,5,6-pentachlorobenzene is unique due to its high degree of chlorination, which imparts exceptional stability and resistance to degradation. This makes it particularly useful in applications requiring durable and long-lasting materials .

Properties

IUPAC Name

1-[bis(2,3,4,5,6-pentachlorophenyl)methyl]-2,3,4,5,6-pentachlorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19HCl15/c20-5-2(6(21)12(27)17(32)11(5)26)1(3-7(22)13(28)18(33)14(29)8(3)23)4-9(24)15(30)19(34)16(31)10(4)25/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTIHYEQVZGVWKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)C(C2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl)C3=C(C(=C(C(=C3Cl)Cl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19HCl15
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90304983
Record name 1,1',1''-Methanetriyltris(pentachlorobenzene)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90304983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

761.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33240-61-8, 4070-01-3
Record name 1-[Bis(2,3,4,5,6-pentachlorophenyl)methyl]-2,3,4,5,6-pentachlorobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33240-61-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC168684
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=168684
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,1',1''-Methanetriyltris(pentachlorobenzene)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90304983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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